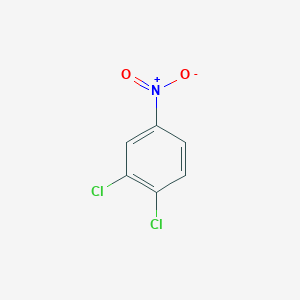

3,4-Dichloronitrobenzene

Cat. No. B032671

Key on ui cas rn:

99-54-7

M. Wt: 192 g/mol

InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04020107

Procedure details

A titanium autoclave equipped with a jacket for heating, coils for circulating temperature controlled water and an efficient agitator was charged with 300 parts of 3,4-dichloronitrobenzene, 0.30 part of phosphorous acid and 0.006 part of platinum (the actual charge consisting of an aqueous paste of platinum deposited on a carbon support, the quantity of platinum on the support being 5.0 weight % on a dry basis). Air in the autoclave and lines was displaced by pressuring with nitrogen and releasing the pressure through a vent system. The nitrogen was then displaced by pressurizing with hydrogen to 300 p.s.i.g. and releasing the pressure as before. The temperature of the mixture was then raised to 90° C., the agitator was started and the hydrogen pressure was increased to about 500 p.s.i.g. Absorption of hydrogen was rapid with evolution of heat; the temperature of the reaction mass was held at 115° ± 5° C. by circulating low pressure steam through the coils. The autoclave was repressured with hydrogen to 500 p.s.i.g. after each 100 lb. drop in pressure. When no further hydrogen absorption occurred, the mass was held at the operating temperature and 500 p.s.i.g. hydrogen pressure for 15-30 minutes. The total hydrogenation time was 1.25-1.50 hours. The hot reduction mass was cooled to below 100° C., removed from the autoclave, treated with ammonium hydroxide (to a pH above 7.0) and then filtered. The filtrate was allowed to settle at 70°-85° C. and the layers were separated. Analysis of the organic layer by gas chromatography showed the presence of 0.04 mole % of dechlorination products. If desired, the dichloroaniline product can be distilled in the presence of 2 weight % soda ash and 0.25 weight % tetraethylenepentamine, for example, as described in U.S. Pat. No. 2,911,340, to give 3,4-dichloroaniline of greater than 98% purity in greater than 90% yield.

Name

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].P(O)(O)O.[H][H]>[Ti].[Pt].O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ti]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

actual charge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Absorption of hydrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at 115° ± 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When no further hydrogen absorption

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The total hydrogenation time was 1.25-1.50 hours

|

|

Duration

|

1.375 (± 0.125) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The hot reduction mass was cooled to below 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed from the autoclave

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with ammonium hydroxide (to a pH above 7.0) and

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to settle at 70°-85° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

Outcomes

Product

Details

Reaction Time |

22.5 (± 7.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(N)C=CC1Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |